N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with dimethyl groups, a morpholine ring attached via a sulfonyl linkage, and a benzamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents such as methyl iodide in the presence of a base.
Sulfonylation: The morpholine ring is introduced through a sulfonylation reaction, where a sulfonyl chloride derivative reacts with morpholine under basic conditions.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using benzoyl chloride and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The quinoline core can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the benzamide moiety can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives from the benzamide moiety.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the sulfonyl and benzamide groups can form hydrogen bonds with proteins, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylquinolin-4-yl)-3-(piperidin-4-ylsulfonyl)benzamide
- N-(2,6-dimethylquinolin-4-yl)-3-(pyrrolidin-4-ylsulfonyl)benzamide
Uniqueness
N-(2,6-dimethylquinolin-4-yl)-3-(morpholin-4-ylsulfonyl)benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical properties such as increased solubility and potential for hydrogen bonding. This differentiates it from similar compounds with different cyclic amines, affecting its reactivity and biological activity.
Properties
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-15-6-7-20-19(12-15)21(13-16(2)23-20)24-22(26)17-4-3-5-18(14-17)30(27,28)25-8-10-29-11-9-25/h3-7,12-14H,8-11H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHQRWISRGNZNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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